Tetraethylammonium tetrafluoroborate

Catalog No.
S714493
CAS No.
429-06-1
M.F
C8H20N.BF4
C8H20BF4N
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium tetrafluoroborate

CAS Number

429-06-1

Product Name

Tetraethylammonium tetrafluoroborate

IUPAC Name

tetraethylazanium tetrafluoroborate

Molecular Formula

C8H20N.BF4
C8H20BF4N

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C8H20N.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1

InChI Key

XJRAKUDXACGCHA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC

The exact mass of the compound Tetraethylammonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium tetrafluoroborate (TEABF4, CAS 429-06-1) is a benchmark quaternary ammonium salt extensively utilized as a supporting electrolyte in non-aqueous electrochemistry, supercapacitors (EDLCs), and redox flow batteries. Characterized by its high purity, thermal stability, and high solubility in polar aprotic solvents like acetonitrile (ACN) and propylene carbonate (PC), TEABF4 provides a critical balance of ionic mobility and electrochemical stability. In procurement contexts, it is the industry-standard electrolyte salt for devices requiring broad voltage windows and high power densities, serving as the primary baseline against which other specialized salts are evaluated [1].

Generic substitution of TEABF4 with closely related analogs, such as tetrabutylammonium tetrafluoroborate (TBABF4) or tetramethylammonium tetrafluoroborate (TMABF4), fundamentally alters device performance and manufacturability. While TMABF4 features a smaller cation that could theoretically enhance capacitance, its poor solubility in standard organic solvents precludes the formulation of the >1.0 M concentrations required for commercial energy storage. Conversely, substituting with the highly soluble TBABF4 introduces a much bulkier cation (solvated diameter ~1.44 nm), which significantly increases electrolyte viscosity, restricts access to carbon micropores (<2 nm), and slashes ionic conductivity by nearly half. Consequently, unauthorized substitution directly compromises equivalent series resistance (ESR), power density, and low-temperature performance [1].

Higher Ionic Conductivity in Acetonitrile and Propylene Carbonate

In 1.0 M acetonitrile (ACN) solutions at 25 °C, TEABF4 demonstrates an electrolytic conductivity of approximately 56 mS/cm, significantly outperforming TBABF4, which achieves only 32 mS/cm under identical conditions. Similarly, in propylene carbonate (PC), TEABF4 yields 13 mS/cm compared to TBABF4's 7.4 mS/cm. This nearly 75% increase in conductivity for TEABF4 is driven by the smaller hydrodynamic radius of the tetraethylammonium cation, which directly minimizes the Equivalent Series Resistance (ESR) in electrochemical cells [1].

Evidence DimensionElectrolytic Conductivity (1.0 M in ACN at 25 °C)
Target Compound Data56 mS/cm
Comparator Or BaselineTBABF4 (32 mS/cm)
Quantified Difference75% higher conductivity for TEABF4
Conditions1.0 M concentration in Acetonitrile at 25 °C

Higher ionic conductivity directly translates to lower internal resistance and higher power density, making TEABF4 mandatory for high-rate supercapacitors and flow batteries.

Enhanced Micropore Accessibility for High Specific Capacitance

The bare ion diameter of the TEA+ cation is approximately 0.68 nm, allowing it to efficiently intercalate into the micropores (<2 nm) of activated carbon electrodes. In contrast, the TBA+ cation is significantly bulkier, with a solvated diameter reaching 1.44 nm, which restricts its access to the same porous networks. Studies on activated carbon cloth electrodes demonstrate that 1.0 M TEABF4 in ACN maintains higher fast-charging rate capabilities (e.g., J0 values up to 91.1 A/g) compared to TBABF4, because the smaller TEA+ ions do not suffer from severe steric hindrance during rapid charge/discharge cycles [1].

Evidence DimensionRate capability (J0) and pore accessibility
Target Compound DataHigh micropore accessibility (J0 up to 91.1 A/g)
Comparator Or BaselineTBABF4 (Restricted porosity access due to ~1.44 nm solvated size)
Quantified DifferenceSignificantly faster charging kinetics and higher accessible surface area for TEABF4
Conditions1.0 M in ACN with activated carbon electrodes

Matching the electrolyte ion size to the electrode pore size is critical for maximizing energy storage capacity and fast-charging performance in commercial EDLCs.

Broad Electrochemical Stability Window for High-Energy Applications

TEABF4 provides a wide electrochemical stability window of 2.5 to 2.7 V when dissolved in standard solvents like acetonitrile or propylene carbonate. This stability is broader than conventional aqueous electrolytes, which are thermodynamically limited to approximately 1.2 V. Because the energy density of a supercapacitor scales with the square of the operating voltage, the robust anodic and cathodic stability of the BF4- anion and TEA+ cation allows manufacturers to safely double the cell voltage without triggering rapid solvent degradation or gas evolution [1].

Evidence DimensionElectrochemical Stability Window
Target Compound Data2.5 V to 2.7 V
Comparator Or BaselineAqueous electrolytes (~1.2 V)
Quantified Difference>100% increase in operating voltage limit
ConditionsNon-aqueous EDLC systems at room temperature

A wider voltage window exponentially increases the energy density of the final device, justifying the procurement of high-purity TEABF4 over cheaper aqueous alternatives.

Favorable Solubility Profile for High-Concentration Formulation

TEABF4 exhibits a practical solubility limit of approximately 1.65 M in acetonitrile at room temperature. This specific solubility profile is highly advantageous compared to smaller quaternary ammonium salts like tetramethylammonium tetrafluoroborate (TMABF4), which suffer from severe solubility constraints in ACN and PC. The ability to reliably formulate 1.0 M to 1.5 M TEABF4 solutions ensures sufficient ion availability to prevent electrolyte depletion during deep cycling, while avoiding the precipitation issues that plague less soluble analogs at lower operating temperatures [1].

Evidence DimensionMaximum Solubility in Acetonitrile at 25 °C
Target Compound Data~1.65 M
Comparator Or BaselineTMABF4 (Severely limited solubility, typically <0.5 M)
Quantified DifferenceTEABF4 enables >3x higher working concentrations
ConditionsAcetonitrile solvent at standard room temperature

The ability to formulate stable, high-concentration electrolytes is a strict prerequisite for commercial battery and supercapacitor manufacturing to ensure long cycle life.

Commercial Electrochemical Double-Layer Capacitors (EDLCs)

Due to its practical 1.65 M solubility and high ionic conductivity (56 mS/cm in ACN), TEABF4 is the standard electrolyte salt for manufacturing high-power supercapacitors used in automotive, grid-storage, and consumer electronics [1].

Non-Aqueous Redox Flow Batteries (NARFBs)

TEABF4 serves as a highly stable supporting electrolyte in organic flow batteries, where its wide 2.7 V electrochemical window prevents solvent breakdown and supports high-voltage metal-ligand redox couples [2].

Fundamental Voltammetry and Electroanalytical Chemistry

As a benchmark supporting electrolyte, high-purity TEABF4 is used in cyclic voltammetry to minimize IR drop and provide a wide potential window for studying the oxidation and reduction mechanisms of novel organic compounds [3].

Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

5

Exact Mass

217.1624925 Da

Monoisotopic Mass

217.1624925 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 129 of 131 companies with hazard statement code(s):;
H302 (98.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (65.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

429-06-1

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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